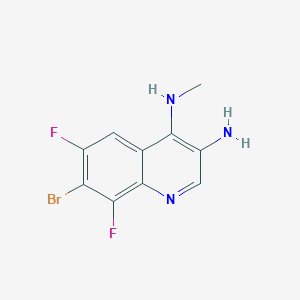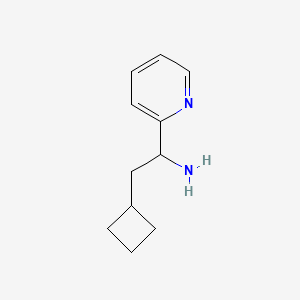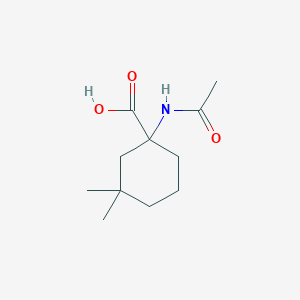
N,4,4-trimethylcycloheptan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,4,4-trimethylcycloheptan-1-amine is an organic compound that belongs to the class of amines It features a cycloheptane ring with three methyl groups attached to the nitrogen atom and the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,4,4-trimethylcycloheptan-1-amine can be achieved through several methods. One common approach involves the alkylation of cycloheptanone with methyl iodide in the presence of a strong base, followed by reductive amination with ammonia or a primary amine. The reaction conditions typically include:
Temperature: 0-25°C
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Catalyst: Sodium hydride or lithium aluminum hydride
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure hydrogenation reactors can also enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N,4,4-trimethylcycloheptan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Secondary and tertiary amines
Substitution: Alkylated or acylated derivatives
Aplicaciones Científicas De Investigación
N,4,4-trimethylcycloheptan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or anxiolytic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N,4,4-trimethylcycloheptan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptanamine: Lacks the additional methyl groups, resulting in different chemical properties and reactivity.
N-methylcycloheptanamine: Contains only one methyl group on the nitrogen atom, leading to variations in its biological activity.
4-methylcycloheptanamine: Has a single methyl group on the fourth carbon atom, affecting its steric and electronic properties.
Uniqueness
N,4,4-trimethylcycloheptan-1-amine is unique due to its specific substitution pattern, which imparts distinct steric and electronic characteristics. These features can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H21N |
|---|---|
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
N,4,4-trimethylcycloheptan-1-amine |
InChI |
InChI=1S/C10H21N/c1-10(2)7-4-5-9(11-3)6-8-10/h9,11H,4-8H2,1-3H3 |
Clave InChI |
DQCTWMMUBJRDOC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(CC1)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


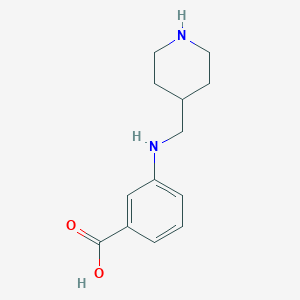
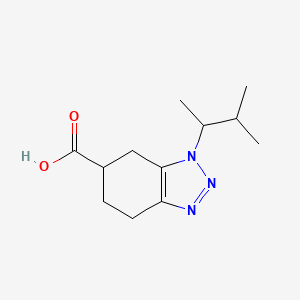
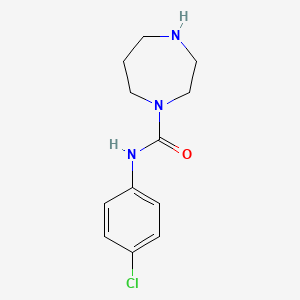
![[1-Ethyl-3-(1,3-thiazol-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13203413.png)
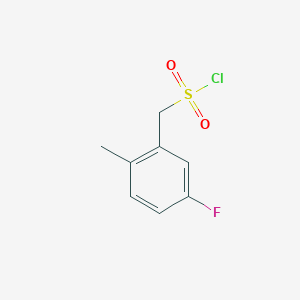
![5-{3-Azabicyclo[3.1.0]hexan-3-yl}furan-2-carbaldehyde](/img/structure/B13203425.png)

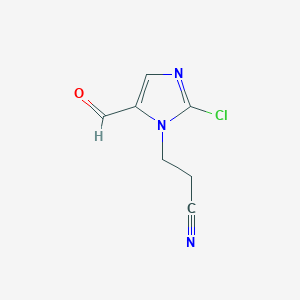
![Methyl [(3-ethynylphenyl)carbamoyl]formate](/img/structure/B13203457.png)
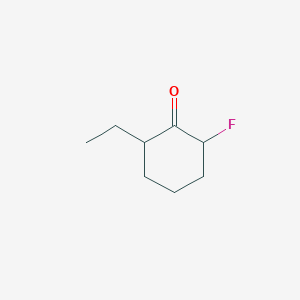
![2-Methyl-2-azaspiro[4.5]decan-4-amine](/img/structure/B13203472.png)
